molecular formula C9H7FO3S B3380967 8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide CAS No. 21243-20-9

8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide

Cat. No.: B3380967
CAS No.: 21243-20-9
M. Wt: 214.22 g/mol
InChI Key: GGROUAVJFZEUQS-UHFFFAOYSA-N
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Description

8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide is a chemical compound with the molecular formula C9H7FO3S It is a derivative of thiochromanone, characterized by the presence of a fluorine atom at the 8th position and a sulfone group at the 1,1-dioxide position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-fluorothiochroman-4-one.

    Oxidation: The thiochromanone derivative is then subjected to oxidation to introduce the sulfone group, resulting in the formation of this compound.

The reaction conditions for these steps may vary, but common reagents used in the oxidation process include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or sulfoxides.

Scientific Research Applications

8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals.

    Biology: Studies have explored its biochemical and physiological effects, such as anti-inflammatory and antioxidant properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide involves its interaction with several molecular targets and pathways:

    Receptor Interaction: It binds to androgen, estrogen, and serotonin receptors, modulating their activity.

    Biochemical Pathways: It influences the regulation of gene expression, protein synthesis, and enzyme activity.

    Anti-inflammatory and Antioxidant Effects: These effects are mediated through the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    8-fluoro-2,3-dihydro-4H-thiochromen-4-one: Lacks the sulfone group, resulting in different chemical properties.

    4-fluoro-2-methylthiochroman-3-one: Another derivative with a methyl group instead of a fluorine atom.

    4-fluoro-2-methylthiochroman-3-one 1,1-dioxide: Similar structure but with a methyl group and sulfone group

Uniqueness

8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide is unique due to the presence of both a fluorine atom and a sulfone group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3S/c10-7-3-1-2-6-8(11)4-5-14(12,13)9(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGROUAVJFZEUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179931
Record name 4H-1-Benzothiopyran-4-one, 8-fluoro-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21243-20-9
Record name 4H-1-Benzothiopyran-4-one, 8-fluoro-2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21243-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzothiopyran-4-one, 8-fluoro-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
Reactant of Route 2
8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
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8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
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8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
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8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
Reactant of Route 6
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8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide

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